molecular formula C19H27NO B254281 (E)-N-(2-methylcyclohexyl)-3-(4-propan-2-ylphenyl)prop-2-enamide

(E)-N-(2-methylcyclohexyl)-3-(4-propan-2-ylphenyl)prop-2-enamide

Katalognummer: B254281
Molekulargewicht: 285.4 g/mol
InChI-Schlüssel: CBCACCJZHCLRGB-JLHYYAGUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Isopropylphenyl)-N-(2-methylcyclohexyl)acrylamide is an organic compound with a complex structure that includes an acrylamide group, an isopropylphenyl group, and a methylcyclohexyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-methylcyclohexyl)-3-(4-propan-2-ylphenyl)prop-2-enamide typically involves the reaction of 4-isopropylphenylamine with 2-methylcyclohexylacryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Isopropylphenyl)-N-(2-methylcyclohexyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acrylamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acrylamides.

Wissenschaftliche Forschungsanwendungen

3-(4-Isopropylphenyl)-N-(2-methylcyclohexyl)acrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Wirkmechanismus

The mechanism of action of (E)-N-(2-methylcyclohexyl)-3-(4-propan-2-ylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The acrylamide group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Isopropylphenyl)-2-methylpropionaldehyde: Shares the isopropylphenyl group but differs in the functional groups attached.

    3-(4-Isopropylphenyl)-2-methylpropanoic acid: Similar structure but contains a carboxylic acid group instead of an acrylamide group.

Uniqueness

3-(4-Isopropylphenyl)-N-(2-methylcyclohexyl)acrylamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications and industrial uses.

Eigenschaften

Molekularformel

C19H27NO

Molekulargewicht

285.4 g/mol

IUPAC-Name

(E)-N-(2-methylcyclohexyl)-3-(4-propan-2-ylphenyl)prop-2-enamide

InChI

InChI=1S/C19H27NO/c1-14(2)17-11-8-16(9-12-17)10-13-19(21)20-18-7-5-4-6-15(18)3/h8-15,18H,4-7H2,1-3H3,(H,20,21)/b13-10+

InChI-Schlüssel

CBCACCJZHCLRGB-JLHYYAGUSA-N

Isomerische SMILES

CC1CCCCC1NC(=O)/C=C/C2=CC=C(C=C2)C(C)C

SMILES

CC1CCCCC1NC(=O)C=CC2=CC=C(C=C2)C(C)C

Kanonische SMILES

CC1CCCCC1NC(=O)C=CC2=CC=C(C=C2)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.